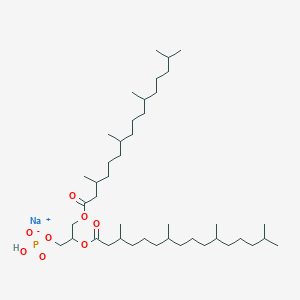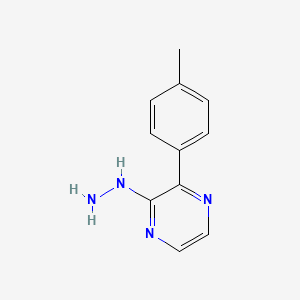![molecular formula C13H19BrN2 B12074141 1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
1-[3-(3-Bromophenyl)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[3-(3-Bromophényl)propyl]pipérazine est un composé chimique de formule moléculaire C10H13BrN2. Il s'agit d'un dérivé de la pipérazine, un composé organique hétérocyclique qui contient deux atomes d'azote en positions opposées dans un cycle à six chaînons. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie médicinale et la science des matériaux .
Méthodes De Préparation
La synthèse de la 1-[3-(3-Bromophényl)propyl]pipérazine implique généralement la réaction de la 3-bromoaniline avec le chlorhydrate de bis(2-chloroéthyl)amine. Les conditions réactionnelles incluent souvent l'utilisation d'un solvant tel que l'éthanol ou le méthanol, et la réaction est réalisée sous reflux . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
La 1-[3-(3-Bromophényl)propyl]pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d'un catalyseur au palladium, conduisant à la formation de l'amine correspondante.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane ou l'acétonitrile, et des catalyseurs tels que le palladium sur carbone ou l'iodure de cuivre(I). Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 1-[3-(3-Bromophényl)propyl]pipérazine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, y compris ses interactions avec diverses enzymes et récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Elle est utilisée dans la production de matériaux aux propriétés spécifiques, tels que les polymères et les résines.
Mécanisme d'action
Le mécanisme d'action de la 1-[3-(3-Bromophényl)propyl]pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure des voies de transduction du signal et des voies métaboliques .
Applications De Recherche Scientifique
1-[3-(3-Bromophenyl)propyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[3-(3-Bromophenyl)propyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
La 1-[3-(3-Bromophényl)propyl]pipérazine peut être comparée à d'autres composés similaires, tels que :
1-(3-Bromophényl)pipérazine : Ce composé a une structure similaire mais ne possède pas le groupe propyle. Il est également utilisé en chimie médicinale et possède des activités biologiques similaires.
1-(3-Chlorophényl)pipérazine : Ce composé possède un atome de chlore au lieu d'un atome de brome. Il est utilisé dans des applications similaires, mais peut avoir une réactivité et des effets biologiques différents.
1-(3-Fluorophényl)pipérazine : Ce composé possède un atome de fluor au lieu d'un atome de brome.
Le caractère unique de la 1-[3-(3-Bromophényl)propyl]pipérazine réside dans sa structure chimique spécifique, qui confère une réactivité et des activités biologiques uniques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C13H19BrN2 |
|---|---|
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
1-[3-(3-bromophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19BrN2/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16/h1,3,5,11,15H,2,4,6-10H2 |
Clé InChI |
ZKPNHHGESSQTOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)






